molecular formula C15H18FN3O2 B2766694 N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide CAS No. 2305466-99-1

N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide

Cat. No.: B2766694
CAS No.: 2305466-99-1
M. Wt: 291.326
InChI Key: CXLJTQXCCZQXDY-UHFFFAOYSA-N
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Description

N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide, also known as FMTP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to modulate the expression of genes involved in these processes.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has the advantage of being relatively easy to synthesize, and has shown promising results in various in vitro and in vivo studies. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent. Additionally, its potential toxicity and side effects need to be thoroughly evaluated.

Future Directions

There are several potential future directions for research on N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide. These include investigating its efficacy in animal models of cancer and neurodegenerative diseases, exploring its potential as a combination therapy with other anticancer or anti-inflammatory agents, and evaluating its safety and toxicity in preclinical and clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitroaniline and 4-methyl-3-oxopiperazine in the presence of a base, followed by the reduction of the resulting nitro compound and subsequent reaction with propargyl bromide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been investigated for its anti-inflammatory properties and potential as a treatment for neurodegenerative diseases.

Properties

IUPAC Name

N-[2-fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-3-14(20)17-13-5-4-11(8-12(13)16)9-19-7-6-18(2)15(21)10-19/h3-5,8H,1,6-7,9-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLJTQXCCZQXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CC2=CC(=C(C=C2)NC(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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